molecular formula C30H45N6O3P B3044098 5'-Dabcyl Phosphoramidite CAS No. 288631-58-3

5'-Dabcyl Phosphoramidite

Cat. No. B3044098
M. Wt: 568.7 g/mol
InChI Key: RBMLVVGBOLZOAB-UHFFFAOYSA-N
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Description

5’-Dabcyl Phosphoramidite is a molecule used in the field of genomics, biology, and nanotechnology . It is a universal quencher, meaning it can absorb the energy from a nearby fluorescent molecule and then dissipate that energy as heat . This property makes it useful in the design of molecular beacons, which are probes that have their natural fluorescence quenched in solution unless they are hybridized to the target sequence . The Dabcyl group can be located at the 5’-terminus of the sequence, leaving the 3’-terminus available for polymerase extension .


Synthesis Analysis

The synthesis of 5’-Dabcyl Phosphoramidite involves coupling it to the 5’-end of a sequence . This process is optimized for solid-phase oligonucleotide synthesis . The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation .


Molecular Structure Analysis

The molecular structure of 5’-Dabcyl Phosphoramidite includes a Dabcyl group, which is a universal quencher, attached to the 5’-end of a sequence . This structure allows the Dabcyl group to absorb the energy from a nearby fluorescent molecule and then dissipate that energy as heat .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Dabcyl Phosphoramidite include its molecular weight of 568.69 and its formula of C30H45N6O3P . It is a solid substance that is soluble in acetonitrile .

Scientific Research Applications

Fluorescence Resonance Energy Transfer (FRET) Quenchers

  • 5'-Dabcyl Phosphoramidite has been utilized in the synthesis of azobenzene-based thymidine phosphoramidites. These molecules were incorporated into Chronic Myeloid Leukaemia (CML) antisense oligonucleotides, designed to serve as highly colored probes and participate in Fluorescence Resonance Energy Transfer (FRET) mechanisms. This application is significant in the development of novel molecular beacons (Gunnlaugsson et al., 2003).

Solid-Phase Synthesis of Oligoribonucleotides

  • Another application involves the chemical synthesis of phosphoramidite derivatives of 5'-deoxy-5'-thioribonucleosides. These phosphoramidites have been used for the solid-phase synthesis of oligoribonucleotides, providing an important tool for RNA research and the study of RNA-based biological processes (Li et al., 2017).

DNA Oligonucleotide Modification

  • In the synthesis of DNA oligonucleotides, 5'-Dabcyl Phosphoramidite has been utilized for modifying thymine-containing DNA oligonucleotides. This modification can alter DNA structures, providing insights into the structure-function relationships in DNA (Kawasaki et al., 2017).

Oligonucleotide Labeling and Affinity Purification

  • The design, synthesis, and evaluation of a photocleavable biotin phosphoramidite (PCB-phosphoramidite) have been reported. This reagent introduces a photocleavable biotin label on the 5'-terminal phosphate of synthetic oligonucleotides, offering a simple method for oligonucleotide purification and phosphorylation. This application is valuable in molecular biology for processes like cassette mutagenesis and PCR (Olejnik et al., 1996).

Site-Specific Incorporation into Oligonucleotides for Enzyme Probing

  • 5'-Dabcyl Phosphoramidite has been used in the synthesis of 5-dihydroxyboryluridine phosphoramidite. This compound was introduced into short oligonucleotides in a site-specific manner, demonstrating compatibility with standard solid-phase DNA synthesis chemistry. Such modified oligonucleotides have been used to inhibit thymine DNA glycosylase, a cancer-relevant DNA-modifying enzyme. This application is significant in organic synthesis, medicinal chemistry, and chemical biology (Kavoosi et al., 2019).

Safety And Hazards

5’-Dabcyl Phosphoramidite may be harmful if swallowed, in contact with skin, or if inhaled . It also causes eye irritation . In case of exposure, it is recommended to wash hands thoroughly after handling, rinse mouth with water if swallowed, and rinse eyes cautiously with water if in contact .

Future Directions

The use of 5’-Dabcyl Phosphoramidite in the design of molecular beacons opens up new future applications in the fields of genomics, biology, and nanotechnology . These include more sensitive single-molecule and cell-imaging studies . The ability to easily introduce Dabcyl at many positions within a Molecular Beacon during synthesis also expands its potential applications .

properties

IUPAC Name

N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N6O3P/c1-24(2)36(25(3)4)40(39-23-11-20-31)38-22-10-8-7-9-21-32-30(37)26-12-14-27(15-13-26)33-34-28-16-18-29(19-17-28)35(5)6/h12-19,24-25H,7-11,21-23H2,1-6H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMLVVGBOLZOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N6O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401040158
Record name Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl 6-[[4-[[4-(dimethylamino)phenyl]azo]benzoyl]amino]hexyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Dabcyl Phosphoramidite

CAS RN

288631-58-3
Record name Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl 6-[[4-[[4-(dimethylamino)phenyl]azo]benzoyl]amino]hexyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MS Shchepinov - Glenn Report, Glen Research, 1999 - glenresearch.com
… Since the dabcyl group is at least as hydrophobic as any fluorophore, we also offer 5'-dabcyl phosphoramidite. With the most hydrophobic group at the 5'-terminus, it is easier to purify …
Number of citations: 6 www.glenresearch.com
M Lu, T Knickerbocker, W Cai, W Yang… - Biopolymers …, 2004 - Wiley Online Library
… The 5′-dabcyl phosphoramidite, fluorescein-dT, spacer phosphoramidite 18, and 3′-thiol modifier C3 SS CPG500 used in the synthesis were all purchased from Glen Research (…
Number of citations: 62 onlinelibrary.wiley.com
P Crisalli, AR Hernández, ET Kool - Bioconjugate chemistry, 2012 - ACS Publications
… 5′-Dabcyl phosphoramidite, 3-formylindole phosphoramidite and 3′-Fluorescein CPG were purchased from Glen Research. 5′-BHQ2 phosphoramidite was purchased from …
Number of citations: 45 pubs.acs.org
YN Teo, JN Wilson, ET Kool - Chemistry–A European Journal, 2009 - Wiley Online Library
… Dabcyl was purchased as the 5′-dabcyl phosphoramidite derivative from Glen Research Corporation and attached to the 5′ end of the complementary DNA sequence by using the …
Y Kim, Z Cao, W Tan - … of the National Academy of Sciences, 2008 - National Acad Sciences
… All DNA synthesis reagents, including 6-fluorescein phosphoramidite, 5′-Dabcyl phosphoramidite [Dabcyl is 4-(4-dimethylaminophenylazo)benzoic acid], spacer phosphoramidite …
Number of citations: 195 www.pnas.org
B Jash, J Müller - European Journal of Inorganic Chemistry, 2017 - Wiley Online Library
… Carboxyfluorescein (6-FAM CPG), 5′-dabcyl phosphoramidite and the phosphoramidites of the natural nucleosides were purchased from Glen Research. Oligonucleotides were …
B Jash, P Scharf, N Sandmann, CF Guerra… - Chemical …, 2017 - pubs.rsc.org
… Carboxyfluorescein (6-FAM CPG), 5′-dabcyl phosphoramidite and the phosphoramidites of the natural nucleosides were purchased from Glen Research. Oligonucleotides were …
Number of citations: 52 pubs.rsc.org
X Liang, N Takenaka, H Nishioka… - Chemistry–An Asian …, 2008 - Wiley Online Library
… , 4 All the conventional phosphoramidite monomers, 5′-Dabcyl phosphoramidite, CPG columns, other reagents for DNA synthesis, and Poly-Pak cartridges were purchased from Glen …
Number of citations: 38 onlinelibrary.wiley.com
M Lu, JG Hall, MR Shortreed, L Wang… - Journal of the …, 2002 - ACS Publications
… The 5‘ dabcyl phosphoramidite, fluorescein-dT, spacer phosphoramidite 18, and 3‘-thiol modifier C3 S−S CPG500 used in the synthesis were all purchased from Glen Research (…
Number of citations: 32 pubs.acs.org
X Liang, K Fujioka, H Asanuma - Chemistry–A European …, 2011 - Wiley Online Library
… corresponding phosphoramidite monomers were synthesized by a previously reported protocol.23, 24 All the conventional phosphoramidite monomers, 5′-dabcyl phosphoramidite, …

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